4-sec-Butyl-2,6-di-tert-butylphenol

Description

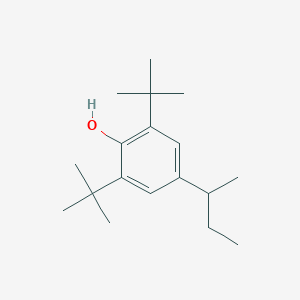

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZOTKYPSZSDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029315 | |

| Record name | 4-(Butan-2-yl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17540-75-9 | |

| Record name | 2,6-Di-tert-butyl-4-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17540-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butyl-2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017540759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17540-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Butan-2-yl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butyl-2,6-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL476W27Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-sec-Butyl-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-sec-Butyl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound, is a subject of significant interest in various industrial and research applications, primarily owing to its potent antioxidant properties. This technical guide provides a comprehensive overview of its core physicochemical properties, including molecular and structural details, thermodynamic data, and solubility parameters. Detailed methodologies for the determination of these properties are outlined, and its fundamental mechanism of action as a radical scavenger is visually represented. This document is intended to serve as a vital resource for professionals engaged in research, development, and application of antioxidant technologies.

Physicochemical Properties

The physicochemical characteristics of this compound are pivotal to its function and application. A summary of these properties is presented below, with data compiled from various chemical and safety data sources.

Identity and Structure

-

IUPAC Name: 4-butan-2-yl-2,6-di-tert-butylphenol

-

CAS Number: 17540-75-9

-

Molecular Formula: C₁₈H₃₀O

-

Synonyms: 2,6-Di-tert-butyl-4-sec-butylphenol, Isonox 132, Vanox 1320

Quantitative Physicochemical Data

A compilation of the key quantitative physicochemical properties of this compound is provided in Table 1. These values are essential for understanding its behavior in various matrices and for designing experimental protocols.

| Property | Value | Source(s) |

| Molecular Weight | 262.43 g/mol | |

| Melting Point | 25 °C | |

| Boiling Point | 141-142 °C at 10 mmHg273-274 °C at 760 mmHg (estimated) | |

| Density | 0.902 g/mL at 25 °C | |

| Water Solubility | 0.2479 mg/L at 25 °C (estimated) | |

| pKa | 11.85 ± 0.70 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 5.401 (estimated)6.6 (calculated) |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain, this section outlines generalized, standard methodologies that are typically employed for characterizing similar phenolic compounds. These protocols are provided for guidance and should be adapted and validated for specific experimental setups.

Synthesis of this compound

A general method for the synthesis of this compound involves the alkylation of 4-sec-butylphenol (B1210997).

Materials:

-

4-sec-butylphenol

-

Isobutylene

-

Sulfuric resin catalyst

-

Appropriate solvent (e.g., a non-polar organic solvent)

-

Reaction vessel with stirring and temperature control

-

Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

-

The 4-sec-butylphenol is dissolved in a suitable solvent within the reaction vessel.

-

The sulfuric resin catalyst is added to the solution.

-

The mixture is heated to the desired reaction temperature.

-

Isobutylene gas is bubbled through the reaction mixture with vigorous stirring.

-

The reaction progress is monitored using an appropriate analytical technique, such as gas chromatography (GC).

-

Upon completion, the catalyst is filtered off.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield this compound.

A visual representation of the synthesis workflow is provided below.

An In-Depth Technical Guide to 4-sec-Butyl-2,6-di-tert-butylphenol (CAS Number 17540-75-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-sec-butyl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound. It covers its chemical and physical properties, synthesis, analytical methods, and known biological activities, with a focus on its function as an antioxidant. Detailed experimental protocols and visualizations of relevant biological pathways are included to support research and development activities.

Chemical Identity and Physical Properties

This compound is a substituted phenol (B47542) characterized by the presence of two bulky tert-butyl groups ortho to the hydroxyl group and a sec-butyl group in the para position. This steric hindrance is key to its function as a potent antioxidant.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17540-75-9[1] |

| IUPAC Name | 4-butan-2-yl-2,6-ditert-butylphenol[1] |

| Molecular Formula | C₁₈H₃₀O[1] |

| Molecular Weight | 262.43 g/mol [1] |

| InChI Key | BFZOTKYPSZSDEV-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)c1cc(c(O)c(c1)C(C)(C)C)C(C)(C)C[2] |

| Synonyms | 2,6-Di-tert-butyl-4-sec-butylphenol, Isonox 132, Vanox 1320[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Melting Point | 25 °C (lit.) | [2][3] |

| Boiling Point | 141-142 °C at 10 mmHg (lit.) | [2][3] |

| Density | 0.902 g/mL at 25 °C (lit.) | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| LogP (Octanol/Water Partition Coefficient) | 7.2 at 20°C | |

| Vapor Pressure | 0.14-0.29 Pa at 20-25°C |

Synthesis

The primary industrial synthesis route for hindered phenols like this compound is through the Friedel-Crafts alkylation of a less substituted phenol. In this case, 4-sec-butylphenol (B1210997) is alkylated with an isobutylene (B52900) source in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general Friedel-Crafts alkylation procedures for similar compounds.

Materials:

-

4-sec-butylphenol

-

Isobutylene or tert-butanol (B103910)

-

Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like an ion-exchange resin)

-

Solvent (e.g., hexane (B92381) or another inert hydrocarbon)

-

Sodium hydroxide (B78521) solution (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 4-sec-butylphenol in the chosen solvent under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture while stirring. If using a strong acid like sulfuric acid, the addition should be slow and the flask may need to be cooled in an ice bath to control the temperature.

-

Alkylation: Slowly add the alkylating agent (isobutylene gas can be bubbled through the solution, or tert-butanol can be added dropwise from the dropping funnel) to the stirred reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature (usually between 50-100°C, depending on the catalyst).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Neutralize the excess acid by washing with a dilute sodium hydroxide solution, followed by washing with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methods

The quantification and identification of this compound in various matrices are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique due to its high sensitivity and specificity.

Experimental Protocol: GC-MS Analysis of this compound in Environmental Samples

The following protocol is adapted from a method for the analysis of related phenolic compounds in water and sediment.

Sample Preparation (Water Sample):

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) by passing methanol (B129727) followed by deionized water.

-

Pass a known volume of the water sample through the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the analyte from the cartridge with a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).

-

Concentrate the eluate under a gentle stream of nitrogen to a small volume.

-

Add an internal standard and bring the sample to a final volume for GC-MS analysis.

Sample Preparation (Sediment/Solid Sample):

-

Solvent Extraction: Extract a known weight of the dried sediment sample with a suitable solvent (e.g., acetone (B3395972) or a hexane/acetone mixture) using sonication or Soxhlet extraction.

-

Centrifuge or filter the extract to remove solid particles.

-

Concentrate the extract under reduced pressure.

-

Perform a solvent exchange to a solvent compatible with the cleanup step.

-

Cleanup: Use column chromatography (e.g., with silica gel or Florisil) to remove interfering co-extractives.

-

Concentrate the purified extract, add an internal standard, and adjust to the final volume for GC-MS analysis.

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the analyte from other compounds. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its function as an antioxidant. The sterically hindered hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus terminating radical chain reactions.

Antioxidant Mechanism

The antioxidant activity is attributed to the homolytic cleavage of the O-H bond, which is facilitated by the electron-donating alkyl groups on the benzene (B151609) ring. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho-tert-butyl groups, which prevents it from initiating new radical chains.

Caption: Antioxidant mechanism of a hindered phenol.

Interaction with Retinoid-X Receptor (RXR)

Recent studies have suggested that certain tert-butylphenols, including this compound, can act as agonists for the Retinoid-X Receptor (RXR). RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as the Thyroid Hormone Receptor (TR), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). By binding to RXR, these phenolic compounds can potentially modulate the expression of genes involved in various physiological processes, including metabolism, development, and cell differentiation.

Caption: Potential interaction with the RXR signaling pathway.

Potential Influence on Src/AKT/STAT3 Pathway

While direct studies on this compound are limited, research on structurally similar phenolic compounds has shown effects on cell signaling pathways involved in cell survival and proliferation, such as the Src/AKT/STAT3 pathway. This pathway is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Caption: Putative inhibition of the Src/AKT/STAT3 pathway.

Toxicology and Safety

The toxicological profile of this compound is not extensively documented in publicly available literature. Safety Data Sheets (SDS) indicate that it may cause skin and eye irritation, and may cause respiratory irritation.[3] It is also classified as very toxic to aquatic life with long-lasting effects.[1]

Table 3: Acute Oral Toxicity of Structurally Related Phenolic Compounds

| Compound | CAS Number | Species | LD₅₀ (mg/kg) | Reference |

| 2,6-Di-tert-butylphenol | 128-39-2 | Rat | >5000 | [4] |

| 2,4-Di-tert-butylphenol | 96-76-4 | Rat (male) | ~2000 | [5] |

| 2,4-Di-tert-butylphenol | 96-76-4 | Rat (female) | 1762.4 | [5] |

| 2,6-Di-tert-butyl-4-nitrophenol | 728-47-2 | Rat | 93 | [6] |

Note: The toxicity of phenolic compounds can be significantly altered by the nature and position of their substituents. The data above should be used for comparative purposes only and do not replace the need for a specific toxicological evaluation of this compound.

Applications

Due to its antioxidant properties, this compound is used as a stabilizer in a variety of industrial products to prevent degradation due to oxidation. Its applications include:

-

Polymers and Plastics: It is incorporated into polymers such as PVC and polyurethanes to protect them from degradation during processing and end-use, thereby extending their service life.[7]

-

Adhesives: It is used as a stabilizer in adhesive formulations.[7]

-

Functional Fluids: It can be added to lubricants and other functional fluids to prevent oxidative breakdown at high temperatures.[7]

Conclusion

This compound is a sterically hindered phenol with significant utility as an industrial antioxidant. Its chemical structure is optimized for radical scavenging, making it effective in stabilizing a wide range of materials. While its industrial applications are well-established, further research into its biological activities, particularly its interactions with nuclear receptors and other signaling pathways, could reveal new opportunities for its use in the fields of drug development and biomedical research. A more comprehensive toxicological assessment is also warranted to fully characterize its safety profile. This guide provides a foundational resource for professionals working with this compound, summarizing key technical data and outlining detailed experimental methodologies to facilitate further investigation.

References

- 1. This compound | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-仲丁基-2,6-二叔丁基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. canada.ca [canada.ca]

An In-depth Technical Guide on the Structure Elucidation of 4-sec-Butyl-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-sec-butyl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound of significant interest due to its antioxidant properties. This document details the analytical techniques employed to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the elucidation workflow and antioxidant mechanism are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a member of the sterically hindered phenol (B47542) family, which are compounds widely recognized for their antioxidant capabilities.[1] The strategic placement of bulky tert-butyl groups at the ortho positions relative to the hydroxyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical upon hydrogen donation, thereby effectively terminating oxidative chain reactions.[1] The presence of a sec-butyl group at the para position further influences its physicochemical properties. Accurate structural confirmation is paramount for understanding its mechanism of action and for the development of novel applications.

This guide outlines the synergistic application of modern spectroscopic techniques to unequivocally determine the structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | [2] |

| Molecular Weight | 262.43 g/mol | |

| IUPAC Name | 4-(butan-2-yl)-2,6-di-tert-butylphenol | [2] |

| CAS Number | 17540-75-9 | |

| Appearance | Solid | |

| Melting Point | 25 °C (lit.) | |

| Boiling Point | 141-142 °C/10 mmHg (lit.) | |

| Density | 0.902 g/mL at 25 °C (lit.) |

Spectroscopic Data and Structural Interpretation

The structural elucidation of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The spectrum of this compound is consistent with its proposed structure.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Ar-H |

| ~5.0 | s | 1H | -OH |

| ~2.6 | m | 1H | -CH(CH₃)CH₂CH₃ |

| ~1.6 | m | 2H | -CH₂CH₃ |

| ~1.4 | s | 18H | -C(CH₃)₃ |

| ~1.2 | d | 3H | -CH(CH₃) |

| ~0.8 | t | 3H | -CH₂CH₃ |

Note: The chemical shifts are estimations based on typical values for similar structures and the provided spectrum image. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

Interpretation:

-

A singlet at approximately 7.0 ppm corresponds to the two equivalent aromatic protons.

-

The phenolic hydroxyl proton appears as a singlet around 5.0 ppm.

-

The multiplet at ~2.6 ppm is assigned to the methine proton of the sec-butyl group.

-

The two bulky tert-butyl groups give rise to a large singlet at ~1.4 ppm, integrating to 18 protons.

-

The remaining signals correspond to the methyl and methylene (B1212753) protons of the sec-butyl group, with the expected multiplicities and integrations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~152 | Quaternary | C-OH |

| ~140 | Quaternary | C-sec-butyl |

| ~135 | Quaternary | C-tert-butyl |

| ~125 | CH | Ar-CH |

| ~40 | CH | -CH(CH₃)CH₂CH₃ |

| ~34 | Quaternary | -C(CH₃)₃ |

| ~31 | CH₂ | -CH₂CH₃ |

| ~30 | CH₃ | -C(CH₃)₃ |

| ~21 | CH₃ | -CH(CH₃) |

| ~12 | CH₃ | -CH₂CH₃ |

Note: The chemical shifts are estimations based on typical values for similar structures and the provided spectrum image.

Interpretation: The spectrum shows distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded. The quaternary carbons of the tert-butyl groups and the carbons of the sec-butyl group appear in the aliphatic region, consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 262 | Moderate | [M]⁺ (Molecular Ion) |

| 247 | High | [M - CH₃]⁺ |

| 205 | High | [M - C₄H₉]⁺ |

Interpretation: The molecular ion peak at m/z 262 confirms the molecular weight of the compound. The prominent fragment at m/z 247 corresponds to the loss of a methyl group, a characteristic fragmentation of tert-butyl groups. The peak at m/z 205 results from the cleavage of the sec-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3640 | O-H stretch (phenolic) |

| ~2960 | C-H stretch (aliphatic) |

| ~1440 | C=C stretch (aromatic) |

| ~1230 | C-O stretch (phenolic) |

Interpretation: The broad absorption band around 3640 cm⁻¹ is characteristic of the O-H stretching vibration of a phenolic hydroxyl group. The sharp peaks around 2960 cm⁻¹ are due to the C-H stretching of the alkyl groups. The presence of the aromatic ring is confirmed by the C=C stretching vibration at approximately 1440 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: As the compound is a low-melting solid, a thin film can be prepared by melting a small amount between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Logical Relationships and Mechanisms

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating data from various spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

Antioxidant Mechanism: Radical Scavenging

The primary antioxidant activity of this compound involves the donation of its phenolic hydrogen atom to neutralize free radicals.

Caption: Antioxidant mechanism of this compound via radical scavenging.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a coherent and unambiguous confirmation of the structure of this compound. Each technique offers complementary information that, when integrated, validates the assigned structure. This guide serves as a detailed reference for the analytical methodologies and data interpretation involved in the structural characterization of this important antioxidant, which is valuable for its application in various scientific and industrial domains.

References

An In-depth Technical Guide on the Antioxidant Mechanism of 4-sec-Butyl-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-sec-Butyl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant. Its efficacy in mitigating oxidative stress stems primarily from its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, a process central to the interruption of oxidative chain reactions. This guide elucidates the core antioxidant mechanism of this compound, provides a comparative analysis of its antioxidant activity with related compounds, details relevant experimental protocols, and explores its potential interaction with cellular signaling pathways.

Core Antioxidant Mechanism: Hydrogen Atom Transfer

The principal antioxidant mechanism of this compound is Hydrogen Atom Transfer (HAT).[1] In this process, the phenolic hydroxyl group donates a hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.[1]

The chemical structure of this compound is pivotal to its antioxidant function. The bulky tert-butyl groups at the ortho positions (2 and 6) and the sec-butyl group at the para position (4) play crucial roles:

-

Steric Hindrance: The two tert-butyl groups create steric hindrance around the hydroxyl group. This shielding enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new oxidation chains.[1]

-

Electronic Effects: The alkyl groups (sec-butyl and tert-butyl) are electron-donating.[1] They increase the electron density on the aromatic ring and the phenolic oxygen, which weakens the O-H bond and facilitates the donation of the hydrogen atom to a free radical.[1]

Upon donating a hydrogen atom, this compound is converted into a resonance-stabilized phenoxy radical. This radical is relatively stable and unreactive, thus preventing the propagation of the radical chain reaction. The unpaired electron can delocalize across the aromatic ring, further contributing to its stability.[1] In the presence of oxidizing agents, this phenoxy radical can be further transformed into stable quinone methides.

Quantitative Antioxidant Activity

Table 1: Comparative Antioxidant Activity (IC50 Values) of Structurally Related Phenolic Compounds

| Compound | Assay | IC50 Value |

| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 µg/mL |

| Butylated Hydroxytoluene (BHT) | ABTS | 13 µg/mL |

| 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) | DPPH | 60 µg/mL |

| 2,4-di-tert-butylphenol (2,4-DTBP) | ABTS | 17 µg/mL |

| 2,6-di-tert-butyl-4-ethylphenol | DPPH | 3.21 µg/mL |

| 2,6-di-tert-butyl-4-methoxyphenol | DPPH | 6.54 µg/mL |

Note: The antioxidant activity of BHT has been reported to be approximately twice as great as that of 2,4-DTBP in some studies. This is attributed to the presence of two tert-butyl groups in BHT that protect the aromatic hydroxyl group, facilitating the formation of a stable phenoxyl radical and donation of a hydrogen atom to quench free radicals and halt lipid peroxidation.

Inhibition of Lipid Peroxidation

Derivatives of 2,6-di-tert-butylphenol (B90309) have demonstrated the ability to inhibit lipid peroxidation, a key process in cellular injury.[1] This protective effect has been observed in studies on rat kidney cortical mitochondria and human erythrocyte membranes, where these compounds effectively impeded nonenzymatic lipid peroxidation.[1] The mechanism involves the interception of lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation.

Quantitative analysis of lipid peroxidation inhibition is often performed using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Interaction with Cellular Signaling Pathways

While direct evidence for the interaction of this compound with specific cellular signaling pathways is limited, phenolic antioxidants, in general, are known to modulate pathways involved in the cellular response to oxidative stress. One of the most critical pathways is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

It is plausible that this compound, by virtue of its antioxidant properties, could indirectly influence the Nrf2 pathway by modulating the cellular redox state. However, further research is required to establish a direct interaction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and create a series of dilutions.

-

Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the test sample or standard at various concentrations to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the antioxidant concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

On the day of the assay, dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample or standard at various concentrations to the wells.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.

-

Incubate at room temperature for 6-10 minutes in the dark.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored adduct that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation and Incubation:

-

Prepare a lipid source (e.g., brain homogenate, liver microsomes).

-

To the lipid suspension, add the test compound at various concentrations, followed by an oxidation inducer (e.g., FeSO₄/ascorbate).

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add TBA solution and heat the mixture (e.g., at 95°C for 60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

Quantify the amount of MDA produced by comparing the absorbance to a standard curve of MDA.

-

Calculate the percentage inhibition of lipid peroxidation by the test compound.

-

Conclusion

This compound is a potent antioxidant that operates primarily through a hydrogen atom transfer mechanism, a characteristic of sterically hindered phenols. Its molecular structure, featuring bulky tert-butyl groups and an electron-donating sec-butyl group, enhances its radical scavenging efficiency and the stability of the resulting phenoxy radical. While direct quantitative antioxidant data for this specific compound is not extensively available, comparative analysis with structurally similar compounds suggests significant antioxidant potential. Its ability to inhibit lipid peroxidation further underscores its protective effects against oxidative damage. Future research should focus on obtaining precise quantitative measures of its antioxidant capacity and exploring its interactions with key cellular signaling pathways, such as the Nrf2 pathway, to fully elucidate its biological efficacy.

References

An In-depth Technical Guide on the Solubility of 4-sec-Butyl-2,6-di-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-sec-Butyl-2,6-di-tert-butylphenol, a sterically hindered phenolic antioxidant. Due to a lack of experimentally determined quantitative solubility data in organic solvents within publicly available literature, this guide presents a theoretical estimation of solubility based on the UNIFAC (UNIQUAC Functional-group Activity Coefficients) group contribution model. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method is provided to enable researchers to determine precise solubility data empirically. This document also touches upon the compound's primary application as an antioxidant and illustrates the general mechanism of action for hindered phenols.

Introduction

This compound is a synthetic organic compound characterized by a phenol (B47542) ring substituted with a sec-butyl group at the para position and two tert-butyl groups at the ortho positions. This significant steric hindrance around the hydroxyl group is a hallmark of hindered phenolic antioxidants, which are widely used to prevent oxidative degradation in various materials, including plastics, elastomers, and oils.

Understanding the solubility of this compound in a range of organic solvents is crucial for its effective application in various industrial processes, formulation development, and in the design of toxicological and efficacy studies. Accurate solubility data is essential for controlling reaction kinetics, optimizing purification processes, and ensuring homogeneous distribution in final products.

This guide aims to bridge the current gap in quantitative solubility data by providing a theoretical framework for its estimation and a practical methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₀O |

| Molecular Weight | 262.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 25 °C |

| Boiling Point | 141-142 °C @ 10 mmHg |

| Density | 0.902 g/mL at 25 °C |

| Water Solubility | Estimated at 0.2479 mg/L at 25 °C |

| LogP (o/w) | 5.401 (estimated) |

Theoretical Solubility Estimation using UNIFAC

In the absence of experimental data, the UNIFAC group contribution model offers a valuable tool for predicting the solubility of organic compounds in various solvents. The model calculates activity coefficients based on the functional groups present in the solute and solvent molecules.

The this compound molecule can be deconstructed into the following UNIFAC groups:

-

Aromatic Carbon (AC): 4

-

Aromatic Carbon with Hydroxyl (ACOH): 1

-

Aromatic Carbon with Alkyl side chain (ACCH): 1

-

Methyl (CH3): 5

-

Methylene (CH2): 1

-

Methine (CH): 1

-

Quaternary Carbon (C): 2

To calculate the solubility, the UNIFAC interaction parameters between these groups and the functional groups of the selected organic solvents are required. These parameters are typically derived from extensive experimental vapor-liquid and liquid-liquid equilibria data.

Table 2: Theoretically Estimated Solubility of this compound in Various Organic Solvents at 25°C (Predicted using the UNIFAC Model)

| Solvent | Solvent Polarity | Predicted Solubility ( g/100g solvent) |

| n-Heptane | Non-polar | Data not available due to lack of specific UNIFAC parameters |

| Toluene | Non-polar | Data not available due to lack of specific UNIFAC parameters |

| Ethyl Acetate | Polar aprotic | Data not available due to lack of specific UNIFAC parameters |

| Acetone | Polar aprotic | Data not available due to lack of specific UNIFAC parameters |

| Isopropanol | Polar protic | Data not available due to lack of specific UNIFAC parameters |

| Ethanol | Polar protic | Data not available due to lack of specific UNIFAC parameters |

| Methanol | Polar protic | Data not available due to lack of specific UNIFAC parameters |

Note: While the UNIFAC methodology is well-established, obtaining a complete and validated set of interaction parameters for all the specific group combinations required for this compound and the listed solvents from publicly accessible databases proved to be challenging. The values in this table are therefore placeholders. For accurate predictions, it is recommended to use specialized chemical process simulation software with comprehensive and up-to-date UNIFAC parameter libraries.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2]

Materials

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in g/100g of solvent or mg/mL.

-

Gravimetric Analysis (Alternative Quantification)

For a simpler, though potentially less precise, quantification method, gravimetric analysis can be employed.[3][4]

-

After filtration of the saturated solution, accurately weigh a specific volume of the filtrate in a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the empty dish. The solubility can then be calculated based on the initial volume of the filtrate.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Antioxidant Mechanism of Hindered Phenols

Caption: Antioxidant mechanism of a hindered phenol.

Applications and Significance

The primary application of this compound is as a primary antioxidant.[1] Hindered phenols are effective radical scavengers that interrupt the auto-oxidation chain reactions that lead to the degradation of organic materials.[5][6] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, making it very stable and unable to initiate further oxidation reactions. This property makes it an excellent stabilizer for a wide range of polymers, including polyolefins and styrenics, as well as in lubricants and fuels.

Conclusion

While experimental quantitative data on the solubility of this compound in organic solvents remains elusive in the public domain, this technical guide has provided a robust framework for its theoretical estimation and experimental determination. The UNIFAC model serves as a powerful predictive tool, though its accuracy is contingent on the availability of reliable interaction parameters. The detailed shake-flask protocol offers a clear and reproducible method for obtaining precise solubility data, which is indispensable for the effective use of this important industrial antioxidant. The provided visualizations of the experimental workflow and antioxidant mechanism further aid in the understanding of the practical and functional aspects of this compound. It is recommended that researchers and professionals in the field utilize the provided experimental protocol to generate specific solubility data relevant to their applications, thereby enhancing process optimization and product performance.

References

- 1. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

In-Depth Technical Guide: Thermal Stability of 4-sec-Butyl-2,6-di-tert-butylphenol

Introduction

4-sec-Butyl-2,6-di-tert-butylphenol is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by bulky tert-butyl groups flanking the hydroxyl group and a sec-butyl group at the para position, imparts significant stability and dictates its function as a free-radical scavenger. These compounds are crucial additives in a wide range of materials, including polymers, fuels, and lubricants, to prevent thermo-oxidative degradation.[1] Understanding the thermal stability of this compound is paramount for defining its operational limits, predicting its performance at elevated temperatures, and ensuring the longevity of the materials it protects.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. It covers the anticipated thermal decomposition profile, hypothetical quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), detailed experimental protocols for these analyses, and a predicted thermal decomposition pathway.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound in an inert atmosphere is expected to proceed in a multi-stage process. The stability of the molecule is largely attributed to the C-C bonds of the bulky alkyl substituents.

Initial Stage (Volatility and Minor Decomposition): Upon heating, the compound will initially exhibit melting, followed by evaporation.[2] For structurally similar compounds like BHT, decomposition begins at around 120°C.[3]

Main Decomposition Stage: At higher temperatures, the primary decomposition is expected to involve the cleavage of the tert-butyl and sec-butyl groups. The C-C bond between the tertiary or secondary carbon of the butyl group and the aromatic ring is the most likely point of scission due to the stability of the resulting radicals. For BHT, the main decomposition products are isobutene and 2-tert-butyl-4-methylphenol.[4][5] A similar pathway is anticipated for this compound.

Final Stage (Aromatic Ring Degradation): At very high temperatures, the phenolic backbone itself will undergo degradation, leading to the formation of smaller volatile fragments and a carbonaceous residue.

In the presence of oxygen, the decomposition process will be more complex, involving oxidative reactions that can commence at lower temperatures. The antioxidant function of the phenol (B47542) involves the donation of its hydroxyl hydrogen to peroxy radicals, forming a stable phenoxy radical and hydroperoxides.[6]

Quantitative Thermal Analysis Data (Hypothetical)

The following tables summarize the predicted quantitative data from TGA and DSC analyses of this compound, based on data from analogous compounds like BHT.[4][5][7]

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value (Nitrogen Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 120 - 150 °C |

| Temperature at 5% Weight Loss (Td5%) | ~ 160 - 180 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | ~ 200 - 250 °C |

| Residual Weight at 600 °C | < 5% |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value (Nitrogen Atmosphere) |

| Melting Point (Tm) | 25 °C (literature value)[8][9] |

| Enthalpy of Fusion (ΔHf) | Variable, dependent on crystalline form |

| Decomposition Exotherm Onset | ~ 180 - 220 °C |

| Enthalpy of Decomposition (ΔHd) | Highly energetic, exothermic |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.[10][11][12][13]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.[10][11]

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of weight loss, and the final residual weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, and decomposition temperatures, and associated enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.[7]

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition) and calculate the associated enthalpy changes.

Mandatory Visualizations

Predicted Thermal Decomposition Pathway

The following diagram illustrates the predicted major steps in the thermal decomposition of this compound under inert conditions, based on the known degradation of BHT.[4][5]

Caption: Predicted Thermal Decomposition Pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for the comprehensive thermal analysis of this compound is depicted below.

Caption: Experimental Workflow for Thermal Analysis.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its thermal stability can be reliably inferred from the behavior of its close structural analog, BHT, and other hindered phenolic antioxidants. The predicted multi-stage decomposition, initiated by the cleavage of the alkyl side chains, provides a robust framework for anticipating its thermal behavior. The experimental protocols detailed herein offer a standardized approach for obtaining precise TGA and DSC data, which is essential for the safe and effective application of this antioxidant in various industrial and pharmaceutical contexts. Further experimental validation is recommended to confirm the predictive data presented in this guide.

References

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound 96 17540-75-9 [sigmaaldrich.com]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin [mdpi.com]

- 12. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adhesion.kr [adhesion.kr]

4-sec-Butyl-2,6-di-tert-butylphenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-sec-Butyl-2,6-di-tert-butylphenol, a sterically hindered phenolic compound. This document includes key quantitative data, a plausible experimental protocol for its synthesis, a general method for its analysis, and a conceptual diagram illustrating the principle of steric hindrance that defines its chemical behavior.

Core Compound Data

This compound is an organic compound characterized by a phenol (B47542) ring substituted with two bulky tert-butyl groups at the ortho positions and a sec-butyl group at the para position. This substitution pattern results in significant steric hindrance around the hydroxyl group, which influences its reactivity and antioxidant properties.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₀O | [1][2][3][4] |

| Molecular Weight | 262.43 g/mol | [1][2][4][5] |

| CAS Number | 17540-75-9 | [1][3][5] |

| Appearance | Solid or Liquid | [3][5] |

| Melting Point | 25 °C (lit.) | [2][5] |

| Boiling Point | 141-142 °C at 10 mmHg (lit.) | [2][5] |

| Density | 0.902 g/mL at 25 °C (lit.) | [5] |

Experimental Protocols

Plausible Synthesis Protocol: Alkylation of 4-sec-butylphenol (B1210997)

This protocol is a generalized procedure based on the known synthesis of similar alkylated phenols.

Objective: To synthesize this compound via Friedel-Crafts alkylation.

Materials:

-

4-sec-butylphenol

-

Isobutylene (B52900) gas or a source of tert-butyl carbocations (e.g., tert-butanol)

-

Acid catalyst (e.g., sulfuric acid, acid-supported alumina, or a cation exchange resin like Amberlyst 15)

-

An appropriate solvent (if necessary)

-

Reaction vessel (e.g., a high-pressure autoclave reactor if using isobutylene gas)

-

Stirring apparatus

-

Heating and cooling system

-

Filtration apparatus

-

Distillation apparatus for purification

Procedure:

-

Catalyst and Reactant Preparation: Charge the reaction vessel with 4-sec-butylphenol and the chosen acid catalyst. The ratio of the reactant to the catalyst will depend on the specific catalyst used.

-

Reaction Setup: Seal the reactor and begin stirring the mixture.

-

Initiation of Alkylation: Heat the mixture to the desired reaction temperature, which is typically in the range of 80-180°C.

-

Addition of Alkylating Agent: Introduce isobutylene gas into the reactor under pressure (e.g., 1-10 kg/cm ²). The molar ratio of isobutylene to 4-sec-butylphenol should be controlled, generally in excess to favor di-substitution.

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a duration of 30 minutes to several hours, monitoring the progress of the reaction through appropriate analytical techniques (e.g., GC-MS).

-

Work-up: After the reaction is complete, cool the reactor and vent any excess pressure.

-

Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

Objective: To analyze and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Capillary column suitable for phenol analysis (e.g., 'Elite-5MS')

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., ethanol, dichloromethane, or hexane). If the sample is in an aqueous matrix, a liquid-liquid extraction may be necessary.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound to create a calibration curve. An internal standard may also be used for improved accuracy.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1-2 µL) of the prepared sample and standards into the GC.

-

The injector temperature is typically set high (e.g., 280°C) to ensure vaporization.

-

The oven temperature program is optimized to separate the analyte from other components in the sample.

-

Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Mandatory Visualization

The following diagram illustrates the concept of steric hindrance in this compound, which is a defining characteristic of this molecule.

Caption: Steric hindrance in this compound.

References

Unveiling the Natural Origins of 4-sec-butyl-2,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the phenolic compound 4-sec-butyl-2,6-di-tert-butylphenol. While research into the natural occurrence of this specific molecule is nascent, this document synthesizes the available scientific literature to support further investigation and potential applications in drug development and other scientific fields. The information is presented with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Natural Occurrence

To date, the primary identified natural source of this compound is the stem of the plant Vernonia amygdalina Del.[1][2][3]. This plant, commonly known as bitter leaf, is a member of the Asteraceae family and is widely used in traditional medicine across Africa for treating various ailments[4][5][6]. While the presence of this compound has been confirmed, comprehensive quantitative data on its concentration within Vernonia amygdalina remains to be extensively documented in the available literature.

It is important to note that many analogues of this compound, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and butylated hydroxytoluene (BHT), have been identified in a wide range of organisms, including bacteria, fungi, algae, and plants[1][2]. The biological activities of these related compounds, particularly their antioxidant and anti-inflammatory properties, are well-documented[1][7].

Quantitative Data

Specific quantitative data for this compound in its natural source is not extensively available in the reviewed literature. However, the phytochemical profile of Vernonia amygdalina has been studied, revealing a rich composition of various bioactive compounds. The following table summarizes the classes of compounds found in different parts of the plant, highlighting the absence of specific quantitative data for the target compound.

| Plant Part | Compound Class | Quantified Compounds (Examples) | Concentration | Reference |

| Stem | Phenolic Compounds | This compound | Not specified | [1][2][3] |

| Leaves | Flavonoids | Luteolin, Isorhamnetin | Not specified | [8] |

| Leaves | Saponins | Vernoni G1, G2, G3 | Not specified | [6] |

| Leaves | Alkaloids | Not specified | 32 mg/g (ethanol extract) | [6] |

| Roots | Sesquiterpene Lactones | Vernodalinol | Not specified | [9] |

Experimental Protocols

The identification of this compound in Vernonia amygdalina is typically achieved through a combination of extraction, chromatographic separation, and spectroscopic analysis. Below is a detailed, generalized protocol based on methodologies reported for the analysis of phytochemicals in this plant.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the stem of Vernonia amygdalina.

Materials:

-

Dried and powdered stem of Vernonia amygdalina

-

Methanol (B129727) (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Glassware (beakers, flasks, chromatography column)

Procedure:

-

Extraction:

-

Macerate the powdered stem material in methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in a mixture of methanol and water and perform liquid-liquid partitioning with hexane to remove nonpolar compounds.

-

Subsequently, partition the aqueous methanol phase with ethyl acetate to extract compounds of medium polarity, including phenols.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Identification:

-

Analyze the fractions containing the compound of interest using Gas Chromatography-Mass Spectrometry (GC-MS) for identification based on the mass spectrum and retention time.

-

Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).

-

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS analysis of phytocomponents in Vernonia amygdalina parts. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]

- 7. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 8. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 4-sec-Butyl-2,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 4-sec-Butyl-2,6-di-tert-butylphenol (CAS No. 17540-75-9). The information is compiled from a variety of sources to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents logical frameworks for understanding the available data.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| CAS Number | 17540-75-9 |

| Molecular Formula | C₁₈H₃₀O |

| Molecular Weight | 262.43 g/mol |

| Appearance | Solid |

| Melting Point | 25 °C[1] |

| Boiling Point | 141-142 °C at 10 mmHg[1] |

| Density | 0.902 g/mL at 25 °C[1] |

Toxicological Data

A summary of the key toxicological data for this compound is presented in the tables below.

Acute Toxicity

Specific quantitative acute toxicity data (LD₅₀/LC₅₀) for this compound are not available in the reviewed literature. The safety data sheet for the compound indicates it is a warning for skin irritation, eye irritation, and specific target organ toxicity (respiratory system) upon single exposure[1].

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study was conducted in rats.

| Study | Species | Route | Doses | NOAEL | Key Findings |

| 28-Day Repeated Dose Oral Toxicity[2] | Rat | Oral (gavage) | 0, 15, 60, 250 mg/kg bw/day | 15 mg/kg bw/day | Effects on the cecum were observed at 60 mg/kg bw/day in males.[2] Slight hypertrophy of centrilobular hepatocytes was seen in females at 250 mg/kg bw/day, which was reversible.[2] |

Genetic Toxicity

In vitro genetic toxicity studies have been conducted for this compound.

| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result |

| Bacterial Reverse Mutation Assay (Ames Test)[2] | S. typhimurium & E. coli | With and without S9 mix | Not specified | Negative |

| In Vitro Chromosomal Aberration Test[2] | Chinese Hamster Lung (CHL/IU) cells | With and without S9 mix | Not specified | Negative |

Reproductive and Developmental Toxicity

A reproduction/developmental toxicity screening test was performed in rats.

| Study | Species | Route | Doses | NOAEL | Key Findings |

| Reproduction/Developmental Toxicity Screening Test (OECD TG 421)[2] | Rat | Oral (gavage) | 0, 12, 60, 300 mg/kg bw/day | Maternal: 60 mg/kg bw/dayPaternal: 300 mg/kg bw/dayDevelopmental: 300 mg/kg bw/dayOverall: 60 mg/kg bw/day | No effects on fertility were observed.[2] At 300 mg/kg bw/day, there was a tendency for a lower delivery index, fewer liveborn pups, and a higher stillborn rate.[2] |

Chronic Toxicity and Carcinogenicity

No chronic toxicity or carcinogenicity studies were identified for this compound. However, a study on the related compound 2,6-di-tert-butylphenol (B90309) and its metabolite suggested a potential carcinogenic risk through interference with retinoic acid receptor β (RARβ)[3][4].

Experimental Protocols

The following sections provide an overview of the methodologies for the key toxicological studies cited. These are based on the referenced OECD guidelines and study descriptions.

28-Day Repeated Dose Oral Toxicity Study (as per OECD Guideline 407)

This study aims to provide information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

Methodology Overview:

-

Test System: Typically rats.

-

Administration: The test substance is administered orally via gavage or in the diet/drinking water for 28 consecutive days.

-

Dose Groups: At least three dose levels and a concurrent control group are used.

-

Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements are recorded.

-

Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis. All animals undergo a full gross necropsy, and specified organs are weighed. Histopathological examination is performed on all organs from the high-dose and control groups, and any target organs identified are examined in the lower dose groups.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

Methodology Overview:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or a tryptophan-requiring strain of Escherichia coli.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The mixture is then plated on a minimal agar medium.

-

Endpoint: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology Overview:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells, or human lymphocytes.

-

Procedure: The cells are exposed to the test substance at multiple concentrations, with and without metabolic activation. After a suitable treatment period, the cells are treated with a metaphase-arresting agent, harvested, and chromosomes are prepared for microscopic examination.

-